

Human Apelin-16 Antibodies: A Guide to Cross-Reactivity with Bovine Apelin

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Compound of Interest

Compound Name: Apelin-16, human, bovine

Cat. No.: B12374413

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For researchers, scientists, and drug development professionals, understanding the cross-reactivity of antibodies is paramount for the validity and reproducibility of experimental results. This guide provides a comprehensive comparison of the cross-reactivity of human Apelin-16 antibodies with bovine apelin, supported by sequence analysis and commercially available product data.

High Probability of Cross-Reactivity Driven by Sequence Homology

Human and bovine Apelin-16 share an identical amino acid sequence, a critical factor for antibody recognition. This high degree of conservation strongly suggests that antibodies developed against human Apelin-16 will also recognize bovine Apelin-16. The shared sequence for both human and bovine Apelin-16 is H-Phe-Arg-Arg-Gln-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe-OH[1].

Further supporting this is the fact that the C-terminal 23 amino acid residues of the apelin precursor protein, preproapelin, are identical across all mammalian species studied[2]. As Apelin-16 is a C-terminal fragment of this precursor, this conservation underpins the expected cross-reactivity.

Commercially Available Cross-Reactive Antibodies



The high sequence homology is leveraged by manufacturers of antibody-based assays. Several commercially available ELISA kits designed for the detection of human apelin also list bovine as a reactive species. This provides experimental validation of the cross-reactivity.

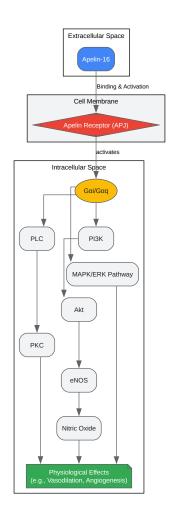
Product Name	Manufacturer	Species Reactivity	Detection Range	Sensitivity
Apelin-13 ELISA Kit	Biocompare	human, bovine, mouse, rat	0-100 ng/ml	4 ng/ml

This table is illustrative and based on commercially available data. Researchers should always consult the product datasheet for the most current information.

Apelin Signaling Pathway

Apelin exerts its physiological effects by binding to the apelin receptor (APJ), a G-protein coupled receptor. This interaction triggers a cascade of intracellular signaling events that are implicated in a variety of processes, including cardiovascular function, fluid homeostasis, and metabolism. The conservation of the apelin peptide sequence across species suggests a similarly conserved function and signaling mechanism.





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Apelin-16 binding to its receptor (APJ) initiates downstream signaling cascades.

Experimental Protocols

For researchers planning to experimentally verify the cross-reactivity or utilize human Apelin-16 antibodies for detecting bovine apelin, the following are generalized protocols for common immunoassays.

Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines a competitive ELISA, a common format for quantifying small molecules like peptides.

• Coating: A microplate is pre-coated with a known amount of apelin peptide.



- Competitive Binding: Standards or samples containing unknown amounts of apelin are added to the wells along with a biotinylated primary antibody specific for apelin. The apelin in the sample competes with the coated apelin for binding to the antibody.
- Washing: The plate is washed to remove unbound antibody and sample components.
- Enzyme Conjugation: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated antibody.
- Washing: The plate is washed again to remove unbound enzyme conjugate.
- Substrate Addition: A chromogenic substrate (e.g., TMB) is added. The HRP enzyme catalyzes a color change.
- Stopping the Reaction: A stop solution is added to halt the color development.
- Detection: The absorbance is measured using a microplate reader. The intensity of the color is inversely proportional to the amount of apelin in the sample.



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A generalized workflow for a competitive ELISA to detect apelin.

Western Blotting

This protocol provides a general procedure for detecting apelin in protein lysates.

- Sample Preparation: Extract total protein from cells or tissues and determine the protein concentration.
- SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).



- Blocking: Block the membrane with a protein solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody against Apelin-16.
- Washing: Wash the membrane to remove unbound primary antibody.
- Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
- Washing: Wash the membrane to remove unbound secondary antibody.
- Detection: Add a chemiluminescent substrate that reacts with the HRP to produce light.
- Imaging: Capture the light signal using a digital imager or X-ray film to visualize the protein bands.

Conclusion

The identical amino acid sequence of human and bovine Apelin-16 provides a strong basis for the cross-reactivity of human Apelin-16 antibodies with bovine apelin. This is further substantiated by the availability of commercial ELISA kits that are validated for use with both species. For researchers in veterinary science, agriculture, and comparative physiology, this cross-reactivity offers a valuable tool, enabling the use of well-characterized human antibodies and assay kits for the study of apelin in bovine models. As with any immunoassay, it is recommended to perform initial validation experiments to confirm the antibody performance in the specific application and sample type.

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